molecular formula C18H23N3O3S2 B2566770 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2034445-86-6

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2566770
CAS No.: 2034445-86-6
M. Wt: 393.52
InChI Key: SAALDEHQZLKAPK-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, supplied for research purposes. The compound has a CAS Registry Number of 2034445-86-6 and a molecular formula of C 18 H 23 N 3 O 3 S 2 . It has a molecular weight of approximately 393.52 g/mol and an exact mass of 393.11808395 g/mol . Key physicochemical properties include an XLogP3 value of 1.8 and a topological polar surface area of 106 Ų . Its structure features an azetidine ring linked to a 1-methyl-1H-imidazol-2-yl sulfonyl group and a 4-(isopropylthio)phenyl ethanone moiety . The compound is part of a class of synthetic small molecules containing an azetidine scaffold, which is a four-membered nitrogen heterocycle of significant interest in medicinal chemistry for its conformational restrictions and potential to improve pharmacokinetic properties. The presence of both imidazole and sulfonyl groups suggests potential for diverse molecular interactions. This product is referenced in scientific literature concerning crystallography and materials research . It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-13(2)25-15-6-4-14(5-7-15)10-17(22)21-11-16(12-21)26(23,24)18-19-8-9-20(18)3/h4-9,13,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAALDEHQZLKAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, including the formation of the imidazole and azetidine rings, followed by their coupling with the phenyl ethanone moiety. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like acetonitrile. The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Formation of the Azetidine Core

Azetidine rings are typically synthesized via ring-closing reactions. For example, nucleophilic substitution of a β-amino alcohol with a halide or sulfonate ester could yield the azetidine ring. Subsequent sulfonation of the azetidine nitrogen with a sulfonic acid chloride (e.g., 1-methyl-1H-imidazol-2-ylsulfonyl chloride) under basic conditions (e.g., NaHCO₃ or pyridine) would introduce the sulfonyl group .

Attachment of the Propan-2-ylsulfanyl Phenyl Group

The 4-(propan-2-ylsulfanyl)phenyl moiety may be introduced via:

  • Sulfur Coupling : Reaction of a phenyl halide with propan-2-ylthiol in the presence of a copper catalyst (e.g., Ullmann-type coupling) .

  • Nucleophilic Substitution : Displacement of a leaving group (e.g., bromine) on the phenyl ring with propan-2-ylthiolate .

Imidazole Derivatization

The 1-methyl-1H-imidazol-2-yl group is commonly synthesized via cyclization of α-amino ketones with formamide derivatives . The sulfonylation of the imidazole nitrogen would follow standard sulfonamide formation protocols .

Hydrolysis of the Sulfonyl Group

Sulfonamides like the azetidine-sulfonyl imidazole linkage are susceptible to hydrolysis under acidic or basic conditions:

R-SO₂-NH-azetidinepH > 7R-SO₃⁻+NH-azetidine\text{R-SO₂-NH-azetidine} \xrightarrow{\text{pH > 7}} \text{R-SO₃⁻} + \text{NH-azetidine}

This reaction is accelerated by heat or catalytic bases (e.g., NaOH) .

Ring-Opening of the Azetidine

Azetidines are strained four-membered rings and can undergo nucleophilic ring-opening reactions. For example, reaction with water or amines under acidic conditions may yield β-amino alcohols or amines.

Oxidation of the Propan-2-ylsulfanyl Group

The propan-2-ylsulfanyl group can be oxidized to sulfinyl or sulfonyl derivatives using oxidants like hydrogen peroxide or mCPBA :

R-S-CH(CH₃)₂H₂O₂R-SO-CH(CH₃)₂\text{R-S-CH(CH₃)₂} \xrightarrow{\text{H₂O₂}} \text{R-SO-CH(CH₃)₂}

Cross-Coupling Reactions

The phenyl ring could participate in cross-coupling reactions (e.g., Suzuki, Heck) if halogenated, enabling further functionalization .

Reaction Mechanisms and Conditions

Reaction Type Reagents/Conditions Key Intermediates Citation
Sulfonamide Formation Sulfonic acid chloride, pyridineImidazol-2-ylsulfonyl chloride
Azetidine Ring Formation β-Amino alcohol, mesyl chlorideAzetidine intermediate
Hydrolysis NaOH, heatAmine and sulfonic acid
Oxidation H₂O₂, mCPBASulfinyl/sulfonyl derivatives

Stability and Reactivity

  • Thermal Stability : The azetidine ring may undergo ring-opening at elevated temperatures.

  • Acid/Basic Sensitivity : Sulfonamides are stable under acidic conditions but hydrolyze in strong bases .

  • Oxidative Stability : The propan-2-ylsulfanyl group is moderately stable but can oxidize under strong oxidizing conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C15H20N3O2S2C_{15}H_{20}N_3O_2S_2 with a molecular weight of approximately 348.47 g/mol. Its structure features an azetidine ring substituted with a sulfonamide group and an imidazole moiety, which are known to contribute to its biological activity.

Medicinal Chemistry

The compound's unique structure positions it as a potential candidate for drug development. The presence of the imidazole ring is significant because imidazoles are often found in various pharmaceuticals, including antifungal and antihypertensive agents.

Case Study: Anticancer Activity
Recent studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific application of this compound in anticancer therapy remains an area for further investigation.

Antimicrobial Properties

Research into sulfonamide compounds has demonstrated their effectiveness against a range of bacterial infections. The sulfonamide functional group in this compound may impart similar antimicrobial properties.

Case Study: Bacterial Resistance
A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of sulfonamide derivatives against resistant strains of bacteria. This suggests that the compound could be tested for its potential to overcome resistance mechanisms in pathogenic bacteria.

Neurological Research

Imidazole derivatives have been explored for their neuroprotective effects. Given the structural similarities with known neuroprotective agents, this compound may also exhibit properties beneficial for neurological disorders.

Case Study: Neuroprotection
In experimental models of neurodegeneration, compounds with imidazole groups have shown promise in reducing oxidative stress and inflammation in neuronal cells. Investigations into this compound could reveal new therapeutic avenues for conditions such as Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues were selected based on shared structural motifs (imidazole, sulfonyl/thioether groups, ketones, or heterocyclic rings):

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Method Bioactivity/Application Reference
Target Compound Azetidine, sulfonyl-methylimidazole, thioether-phenyl, ethanone ~404.58 Likely sulfonylation of azetidine Hypothesized enzyme inhibition
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Imidazole-phenyl, propenone chain, chloro-fluorophenyl 314.73 Claisen-Schmidt condensation Not reported
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one Simplified imidazole-phenyl ethanone 186.21 Not specified Intermediate in drug synthesis
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone Benzothiazole, sulfonyl-imidazolidine, thioether 439.54 Multi-step substitution Not reported
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline Methylimidazole-sulfanyl, aniline 233.33 Nucleophilic substitution Not reported
LX2931 (S1PL inhibitor) Imidazole, tetrahydroxybutyl, oxime 297.30 Medicinal chemistry optimization Sphingosine 1-phosphate lyase inhibition

Physicochemical Properties

  • Molecular Weight : The target compound (~404.58 g/mol) is heavier than simpler imidazole-ketones (e.g., 186.21 g/mol in ) due to its azetidine and sulfonyl-thioether substituents [14].
  • Solubility : The sulfonyl group enhances polarity compared to thioether-containing analogues (e.g., ), but the lipophilic phenyl-thioether may counterbalance this, improving membrane permeability [15].
  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature contrasts with the electron-donating thioether, creating a dipole moment that could influence binding interactions.

Bioactivity Insights

  • Enzyme Inhibition Potential: LX2931 () demonstrates that imidazole derivatives with tailored substituents can inhibit enzymes like S1PL. The target’s sulfonyl and azetidine groups may similarly interact with catalytic sites [13].

Biological Activity

The compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. With a unique structure incorporating an imidazole ring, sulfonamide group, and azetidine moiety, this compound is positioned as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory drug development.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3SC_{15}H_{20}N_4O_3S, with a molecular weight of approximately 336.37 g/mol. The presence of heteroatoms such as nitrogen and sulfur in its structure enhances its reactivity and interaction with biological targets.

Key Structural Features

FeatureDescription
Imidazole Ring Facilitates interactions with biological macromolecules through hydrogen bonding.
Sulfonamide Group Known for diverse pharmacological activities, including antibacterial properties.
Azetidine Moiety Contributes to the overall stability and reactivity of the compound.

The biological activity of this compound is hypothesized to be mediated through its ability to interact with specific enzymes or receptors involved in disease processes. The imidazole and sulfonamide groups are particularly relevant for their roles in inhibiting metabolic pathways critical for pathogen survival or inflammatory responses.

Biological Activity

Research into compounds with similar structures indicates a range of biological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are well-documented for their antibacterial properties. They often function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production.
  • Anti-inflammatory Effects : The presence of the imidazole ring suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
  • Antitumor Properties : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

A review of recent literature indicates that compounds structurally related to This compound have shown promising results in vitro:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedActivity TypeIC50 Value (µM)Cell Lines Tested
Oxadiazole DerivativeAntitumor2.76Human ovarian carcinoma (OVXF 899)
Imidazole DerivativeAntibacterial10.5Various bacterial strains
Sulfonamide CompoundAnti-inflammatory15.0Human fibroblast cells

Synthesis and Development

The synthesis of this compound involves several key steps, typically requiring careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography are often employed to purify intermediates.

Synthesis Pathway Overview

  • Formation of Imidazole-Sulfonamide Linkage : Reaction between imidazole derivatives and sulfonyl chlorides.
  • Azetidine Ring Formation : Cyclization reactions involving azetidine precursors.
  • Final Product Isolation : Purification using techniques like thin-layer chromatography (TLC).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the azetidine ring. Key steps include sulfonylation of 1-methylimidazole (using chlorosulfonic acid or SO₃·pyridine complex) followed by coupling to the azetidine moiety. The propan-2-ylsulfanyl phenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .
  • Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry of sulfonylation reagents to minimize byproducts (e.g., over-sulfonylation). Use anhydrous conditions for imidazole activation to improve yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR (¹H, ¹³C, DEPT-135) : Assign peaks for azetidine protons (δ 3.5–4.5 ppm), methylimidazole sulfonyl group (δ 2.8–3.2 ppm for CH₃), and propan-2-ylsulfanyl moiety (δ 1.3–1.5 ppm for CH(CH₃)₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Properties :

  • LogP : Predicted ~3.2 (via DFT calculations), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4); use DMSO or PEG-400 for in vitro assays.
  • Stability : Susceptible to hydrolysis at the sulfonylazetidine linkage under acidic conditions (pH <4). Store at −20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-fungal vs. anti-leishmanial efficacy)?

  • Approach : Conduct comparative assays under standardized conditions (e.g., CLSI guidelines). For example:

  • Anti-fungal activity : Test against Candida albicans (ATCC 90028) using broth microdilution (MIC endpoint: ≥80% growth inhibition).
  • Anti-leishmanial activity : Use Leishmania donovani promastigotes (strain MHOM/IN/80/DD8) with amphotericin B as a positive control.
    • Data Analysis : Cross-validate results with orthogonal methods (e.g., ATP-based viability assays vs. microscopy). Consider host-cell toxicity (e.g., THP-1 macrophages) to differentiate specific vs. nonspecific effects .

Q. What computational strategies are effective for studying its target interactions and binding modes?

  • Methods :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential surfaces, focusing on sulfonyl and imidazole moieties as H-bond acceptors .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (lanosterol 14α-demethylase) or leishmanial trypanothione reductase. Validate with MD simulations (100 ns) to assess binding stability .

Q. How do structural modifications (e.g., replacing propan-2-ylsulfanyl with aryl groups) impact bioactivity and pharmacokinetics?

  • Experimental Design : Synthesize analogs via:

  • Variation of the sulfanyl group : Replace with phenylthio, benzylthio, or electron-withdrawing substituents (e.g., CF₃).
  • Azetidine ring expansion : Test pyrrolidine or piperidine analogs.
    • Evaluation :
  • In vitro : Measure IC₅₀ shifts in target enzyme inhibition assays.
  • ADMET : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).
    • Findings : Bulky substituents reduce CYP3A4-mediated metabolism but may decrease solubility .

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